molecular formula C24H19Cl2N3O2S B2926138 N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226444-09-2

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2926138
CAS No.: 1226444-09-2
M. Wt: 484.4
InChI Key: FHJJHKTXOPHMJA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-based thioacetamide derivative featuring:

  • A 1H-imidazole core substituted at N1 with 4-chlorophenyl and at C5 with 4-methoxyphenyl.
  • A thioether linkage at C2 of the imidazole, connected to an acetamide group.
  • The acetamide nitrogen is further substituted with a 3-chlorophenyl group.

Below, we compare its structural and physicochemical properties with analogous compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O2S/c1-31-21-11-5-16(6-12-21)22-14-27-24(29(22)20-9-7-17(25)8-10-20)32-15-23(30)28-19-4-2-3-18(26)13-19/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJJHKTXOPHMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is C19H18Cl2N2OSC_{19}H_{18}Cl_2N_2OS. The presence of multiple aromatic rings and a thioether linkage suggests potential for diverse biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiazole moieties. Specifically, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.28HDAC Inhibition
Compound BA549 (Lung Cancer)0.52Topoisomerase II Inhibition
This compoundSK-MEL-2 (Melanoma)4.27Apoptosis Induction

The compound has shown promising results with an IC50 value of 4.27 µM against the SK-MEL-2 melanoma cell line, indicating a significant level of cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation:

  • Histone Deacetylases (HDACs) : Inhibiting HDACs leads to increased acetylation of histones, resulting in altered gene expression associated with tumor suppression.
  • Topoisomerase II : This enzyme is crucial for DNA replication; inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells.
  • Telomerase Activity : Compounds targeting telomerase can induce senescence in cancer cells, limiting their ability to proliferate indefinitely .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenolic and imidazole rings significantly affect the compound's potency. For instance, substituents like methoxy and chloro groups enhance lipophilicity and improve binding affinity to target proteins, thus increasing anticancer efficacy .

Case Studies

A series of studies have been conducted to evaluate the effectiveness of similar compounds:

  • Study 1 : Investigated the effects of imidazole derivatives on MCF-7 cells, revealing that specific substitutions led to enhanced cytotoxicity through apoptosis induction.
  • Study 2 : Focused on the interaction between the compound and tubulin, demonstrating that binding affinity correlates with reduced cell viability in lung cancer models.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

  • Imidazole Core : The 1H-imidazole scaffold allows for diverse substitution, influencing electronic and steric properties.

Analogous Compounds from Literature

The following table summarizes structurally related compounds and their key attributes:

Compound Name Molecular Formula Molecular Weight Substituents (Imidazole Positions) Notable Features/Applications Reference
Target Compound : N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide C24H18Cl2N3O2S* ~483.4* 1: 4-Cl-C6H4; 5: 4-OCH3-C6H4 Methoxy enhances solubility
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide C17H13Cl2N3OS 494.55† 1: H; 5: 4-Cl-C6H4 Structural isomer of target compound
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 303.16 Thiazol instead of imidazole; dichlorophenyl Hydrogen-bonded crystal packing
Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) C13H13ClN4O2S 324.78 Sulfonamide group; cyano substituent Commercial fungicide
N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide C23H16Cl2N4O3S 499.4 3-nitrophenyl at C5; dual Cl substitution Nitro group enhances electrophilicity
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide C21H17ClN4OS2 441.0 Thiazol-acetamide; p-tolyl at C5 High molecular weight

*Calculated based on structural analysis; †Molecular weight discrepancy noted in .

Substituent Effects on Properties

Electronic and Steric Influences

  • Methoxy vs. Nitro Groups : The target compound’s 4-methoxyphenyl (electron-donating) contrasts with the nitro group in , which is electron-withdrawing. Methoxy may improve solubility but reduce electrophilic reactivity.
  • Halogen Positioning : The 3-chlorophenyl on the acetamide (target) vs. 4-chlorophenyl in alters steric hindrance and dipole interactions.

Physicochemical and Crystallographic Data

  • Crystal Packing : Analogous compounds (e.g., ) exhibit hydrogen-bonded dimers (R22(8) motifs), suggesting the target compound may form similar stabilizing interactions.
  • Melting Points: Limited data available, but reports a melting point of 253–255°C for a diastereomeric analog, hinting at high thermal stability for this class.

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